N-(3,4-dichlorophenyl)-4-ethoxybenzamide

Description

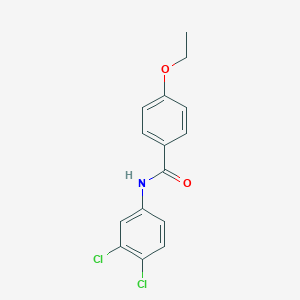

N-(3,4-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenylamine moiety linked to a 4-ethoxy-substituted benzoyl group. This compound belongs to a broader class of N-substituted benzamides, which are often explored for their pharmacological and biological activities.

Properties

Molecular Formula |

C15H13Cl2NO2 |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

FGTWBDCTSFNAEA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(3,4-dichlorophenyl)-4-ethoxybenzamide can be contextualized against related benzamides and acetamides, as outlined below:

Structural Analogues and Substitution Patterns

Key Comparisons

Substituent Position and Bioactivity

- The 3,4-dichlorophenyl group in the target compound contrasts with 2,3-dichlorophenyl in etobenzanid. Positional isomerism significantly impacts bioactivity; for example, etobenzanid’s herbicidal activity is absent in the 3,4-dichloro analog .

- In opioid analogs like U-47700 , the 3,4-dichlorophenyl group enhances μ-opioid receptor (MOR) binding, whereas the ethoxy group in the target compound may alter selectivity or potency .

Functional Group Influence

- Hydroxy vs. Ethoxy Substitutents : The 2-hydroxy group in 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide contributes to antimicrobial activity by enabling hydrogen bonding with bacterial targets . In contrast, the ethoxy group in the target compound may reduce metabolic degradation, improving bioavailability.

- Crystallographic Conformation : N-(3,4-dichlorophenyl)benzamide exhibits a dihedral angle of 58.3° between the benzoyl and aniline rings, which could influence solubility and packing efficiency. The ethoxy group in the target compound may further modify this conformation .

Receptor Binding and Selectivity

- While U-47700 shows strong MOR affinity (7.5× morphine), benzamides with bulkier substituents (e.g., ethoxy) may exhibit divergent receptor profiles. For instance, BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) targets σ-receptors, highlighting the role of side-chain modifications .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism compared to methoxy or hydroxy groups, as seen in comparisons with 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.